5-(Chloromethyl)furan-2-carbonyl chloride

Descripción

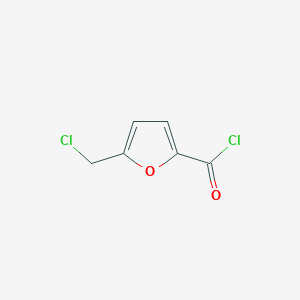

Structure

3D Structure

Propiedades

IUPAC Name |

5-(chloromethyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOBHOOJTXJPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542737 | |

| Record name | 5-(Chloromethyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105850-77-9 | |

| Record name | 5-(Chloromethyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloromethyl Furan 2 Carbonyl Chloride

Chemocatalytic Oxidative Routes from Aldehyde Precursors

The direct conversion of furan-based aldehydes to their corresponding acyl chlorides represents a streamlined and efficient approach to valuable chemical intermediates.

Oxidation of 5-(Chloromethyl)furfural (CMF) to 5-(Chloromethyl)furan-2-carbonyl Chloride (CMFCC)

A key development in the synthesis of CMFCC is its high-yield production from the biomass-derived aldehyde 5-(chloromethyl)furfural (CMF). rsc.orgrsc.orgresearchgate.netrsc.org This direct oxidation pathway offers an advantage over traditional multi-step syntheses.

The use of selective oxidizing agents is crucial for the efficient conversion of CMF to CMFCC. Among these, tert-butyl hypochlorite (B82951) (t-BuOCl) has emerged as a particularly effective and inexpensive reagent. rsc.orgrsc.orgresearchgate.netrsc.orgorganic-chemistry.org It can be readily prepared from commercial bleach and tert-butanol. rsc.orgrsc.orgrsc.org

The reaction involves treating CMF with tert-butyl hypochlorite, which directly oxidizes the aldehyde group to a carbonyl chloride. researchgate.net Research has demonstrated that this method can produce CMFCC in high yields. For instance, stirring CMF with tert-butyl hypochlorite at room temperature for 24 hours resulted in an 85% yield of CMFCC as determined by ¹H NMR peak integration. rsc.org

Table 1: Synthesis of CMFCC from CMF using tert-butyl hypochlorite

| Reactant | Reagent | Conditions | Yield of CMFCC | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)furfural (CMF) | tert-butyl hypochlorite | Room temperature, 24 hours | 85% | rsc.org |

The conversion of an aldehyde to an acyl chloride using reagents like tert-butyl hypochlorite is understood to proceed through a radical mechanism. echemi.comstackexchange.com While the detailed mechanism for the specific oxidation of CMF to CMFCC with tert-butyl hypochlorite is not extensively elaborated in the provided search results, the general transformation from an aldehyde to an acyl chloride involves the substitution of the aldehydic hydrogen with a chlorine atom. This process is distinct from other oxidation methods that might first yield a carboxylic acid, which would then require a separate chlorination step. echemi.comstackexchange.com The direct nature of the tert-butyl hypochlorite reaction streamlines the synthesis of CMFCC. researchgate.netrsc.org

Related Synthesis of Furan-2,5-dicarbonyl Chloride (FDCC) from 2,5-Diformylfuran (DFF)

The same oxidative strategy employed for CMF can be extended to the synthesis of furan-2,5-dicarbonyl chloride (FDCC) from 2,5-diformylfuran (DFF). rsc.orgrsc.orgresearchgate.netrsc.org DFF itself can be derived from CMF. researchgate.netrsc.org The oxidation of DFF with tert-butyl hypochlorite provides a direct route to the diacid chloride, which is a valuable monomer for the production of polymers like polyethylene (B3416737) furanoate (PEF). rsc.orgrsc.org

In a typical procedure, DFF is stirred with tert-butyl hypochlorite at room temperature, leading to the formation of FDCC. rsc.org For example, a 24-hour reaction at room temperature yielded FDCC in 80% yield, as determined by ¹H NMR. rsc.org

Table 2: Synthesis of FDCC from DFF using tert-butyl hypochlorite

| Reactant | Reagent | Conditions | Yield of FDCC | Reference |

|---|---|---|---|---|

| 2,5-Diformylfuran (DFF) | tert-butyl hypochlorite | Room temperature, 24 hours | 80% | rsc.org |

Biomass Integration and Process Engineering Aspects

The sustainable production of CMFCC is intrinsically linked to its derivation from renewable biomass resources.

Strategies for Production from Raw Biomass Feedstocks (e.g., Fructose (B13574), Starch)

CMF has been positioned as a key bio-based platform molecule due to its efficient production directly from raw biomass, including fructose and starch. rsc.orgacs.orgrsc.orgprepchem.com This offers a significant advantage over 5-hydroxymethylfurfural (B1680220) (HMF), another important furan (B31954) derivative, which faces challenges in its production from feedstocks other than fructose and its subsequent isolation. rsc.orgrsc.org

The synthesis of CMF from fructose can be achieved by reacting it with concentrated hydrochloric acid in a biphasic system, often using toluene (B28343) as the organic phase. prepchem.com This method allows for the in-situ extraction of the more hydrophobic CMF into the organic layer, simplifying its separation. acs.org Continuous flow processing has also been successfully applied to the synthesis of CMF from high fructose corn syrup (HFCS), providing a convenient liquid feedstock and improved reaction efficiency over batch processes. rsc.org

The conversion of starch, a more complex carbohydrate, into CMF is also an area of active research. acs.org One approach involves the use of low-transition temperature mixtures (LTTMs) to facilitate the breakdown of starch and subsequent conversion to furanic compounds. acs.org For instance, an LTTM composed of choline (B1196258) chloride, boric acid, and citric acid has been used for the production of CMF from starch, with dichloromethane (B109758) employed as an extracting solvent in a biphasic system to maximize the yield. acs.org The direct conversion of glucose, a primary component of starch, to CMF has also been studied, with kinetic models being developed to understand the complex reaction network. psgcas.ac.in

Biphasic Reaction Systems for Enhanced Product Isolation and Yield

In a typical biphasic setup, the aqueous phase contains the acid catalyst and carbohydrate feedstock, while an organic solvent forms the second phase. As CMF is produced, it is continuously extracted in situ into the organic phase. mdpi.com This process is advantageous because it removes the furan product from the harsh aqueous acidic environment where it is prone to rehydration and subsequent degradation into levulinic acid and formic acid, or self-condensation to form humin polymers. mdpi.com By minimizing these side reactions, the selectivity towards the desired CMF product is enhanced. mdpi.com

One investigated method involves a one-pot conversion of various carbohydrates into CMF using a biphasic system composed of hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and chloroform (B151607) (CHCl₃). nih.gov This approach has been successfully applied to monosaccharides, disaccharides, and polysaccharides, demonstrating the versatility of biphasic systems. The optimization of this system showed that parameters such as acid concentration and temperature play a crucial role in maximizing the yield of CMF. nih.gov For instance, when using D-fructose as the substrate, an optimal CMF yield of approximately 47% was achieved under mild conditions (45 °C). nih.gov The ability of the organic solvent to efficiently extract the furan product is critical for achieving high yields. researchgate.net

Table 1: CMF Yield from D-Fructose in a Biphasic System with Varying Acid Ratios and Temperatures nih.gov

| Entry | HCl/H₃PO₄ Ratio (v/v) | Temperature (°C) | CMF Yield (%) |

|---|---|---|---|

| 1 | 3:1 | 35 | 25.4 |

| 2 | 3:1 | 45 | 30.2 |

| 3 | 3:1 | 55 | 21.5 |

| 4 | 4:1 | 35 | 31.6 |

| 5 | 4:1 | 45 | 35.8 |

| 6 | 4:1 | 55 | 28.3 |

| 7 | 5:1 | 35 | 29.8 |

| 8 | 5:1 | 45 | 32.7 |

| 9 | 5:1 | 55 | 25.1 |

Once CMF is synthesized and isolated, it can be converted to CMFCC. A highly efficient method for this conversion is the direct oxidation of CMF using tert-butyl hypochlorite (t-BuOCl). rsc.orgrsc.org This oxidant is particularly effective as it allows for the direct conversion of the aldehyde group to an acid chloride in a single step. rsc.orgdntb.gov.ua

Kinetic Investigations and Reaction Parameter Optimization

Detailed kinetic studies and the optimization of reaction parameters are essential for maximizing the efficiency of the synthesis of this compound from CMF. Research has focused on the direct oxidation of the aldehyde group in CMF to the corresponding acid chloride. rsc.org

A key development in this area is the use of tert-butyl hypochlorite as an inexpensive and effective oxidizing agent. rsc.orgrsc.org The reaction parameters, including temperature and reaction time, have been optimized to achieve high yields of CMFCC. In one study, the reaction of CMF with tert-butyl hypochlorite was conducted at room temperature. After 24 hours, the yield of CMFCC was determined to be 85% by ¹H NMR analysis. rsc.org This demonstrates a highly efficient conversion under relatively mild conditions. The acid chloride product is often used immediately in subsequent reactions without the need for extensive purification, which is advantageous as acid chlorides are generally reactive intermediates. mdpi.comrsc.org

Further optimization of the process can be seen in subsequent esterification reactions. For example, after the formation of crude CMFCC, the product was dissolved in anhydrous ethanol (B145695) and stirred at 50 °C for 6 hours. This resulted in the formation of ethyl 5-(chloromethyl)furan-2-carboxylate in an 82% yield, showcasing a practical and high-yielding two-step, one-pot sequence from CMF. rsc.org While detailed kinetic modeling for the CMF to CMFCC conversion is not extensively documented in the provided literature, kinetic studies on related CMF reactions, such as its conversion to 5-methoxymethylfurfural, highlight the importance of temperature in reaction rates. cetjournal.it Increasing the temperature from 10 °C to 50 °C was found to significantly reduce the required reaction time from over 5 hours to just 1.5 hours to achieve a comparable yield. cetjournal.it This principle underscores the importance of temperature optimization in the synthesis of CMFCC as well.

Table 2: Optimization of the Synthesis of CMFCC and a Subsequent Derivative rsc.org

| Step | Starting Material | Reagent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-(Chloromethyl)furfural (CMF) | tert-Butyl hypochlorite | Room Temperature, 24 h | This compound (CMFCC) | 85 |

| 2 | Crude CMFCC | Anhydrous ethanol | 50 °C, 6 h | Ethyl 5-(chloromethyl)furan-2-carboxylate | 82 |

These findings illustrate that careful control over reaction parameters is crucial for the successful and efficient synthesis of this compound and its derivatives. rsc.orgescholarship.org

Chemical Reactivity and Transformation Mechanisms of 5 Chloromethyl Furan 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Moiety

The carbonyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is central to the synthetic utility of 5-(chloromethyl)furan-2-carbonyl chloride, providing a direct route to esters, amides, and other carboxylic acid derivatives.

The reaction of this compound with alcohols is a facile process that yields the corresponding 5-(chloromethyl)furan-2-carboxylic esters. researchgate.netrsc.org This transformation is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.org

The reaction proceeds readily, often under mild conditions. For instance, quenching the in-situ-generated this compound with ethanol (B145695) at 50°C for 6 hours results in an 82% isolated yield of ethyl 5-(chloromethyl)furan-2-carboxylate over the two steps. rsc.org This method has been successfully applied to synthesize a variety of alkyl 5-(chloromethyl)furan-2-carboxylates. researchgate.net The reaction can also be carried out in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as tetrahydrofuran (B95107) (THF). escholarship.org

Interestingly, the chloromethyl group's stability during this process is noteworthy. While 5-(chloromethyl)furfural (CMF) readily reacts with ethanol at room temperature to form 5-(ethoxymethyl)furfural, the chloromethyl group in the resulting ester is preserved under the esterification conditions and requires more forcing conditions (e.g., heating above 100°C) for substitution to occur. researchgate.netrsc.org

Table 1: Examples of Esterification Reactions

| Alcohol | Product | Conditions | Yield |

| Ethanol | Ethyl 5-(chloromethyl)furan-2-carboxylate | 50°C, 6 h | 82% (over 2 steps) rsc.org |

| Ethylene (B1197577) glycol | Ethane-1,2-diyl bis(5-(chloromethyl)furan-2-carboxylate) | DMAP, THF, rt, overnight | 84% escholarship.org |

This table showcases specific examples of esterification reactions with corresponding conditions and yields.

Similar to alcohols, amines can act as nucleophiles, attacking the electrophilic carbonyl carbon of this compound to form amide derivatives. rsc.org This aminolysis reaction is a fundamental method for creating C-N bonds and synthesizing a diverse range of N-substituted furan-2-carboxamides.

The reaction with benzylamine (B48309), for example, proceeds at 50°C over 24 hours to yield the corresponding amide derivative in high yield. rsc.org The general principle of amide synthesis from acyl chlorides involves the nucleophilic attack of the amine, followed by the elimination of the chloride leaving group. nih.gov This methodology is applicable to a broad scope of primary and secondary amines. nih.gov

Carboxylate anions, generated from the deprotonation of carboxylic acids, can also serve as nucleophiles in reactions with acyl chlorides to form acid anhydrides. masterorganicchemistry.com While specific examples with this compound are not extensively detailed in the provided context, the general mechanism involves the attack of the carboxylate on the carbonyl carbon of the acyl chloride, leading to the formation of a mixed anhydride.

This compound can be hydrolyzed to the corresponding 5-(chloromethyl)furan-2-carboxylic acid. Acyl chlorides are generally reactive towards water, and this hydrolysis can occur under basic conditions, in a process often referred to as saponification. masterorganicchemistry.com The reaction proceeds through the addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the elimination of the chloride ion. A final acidification step is necessary to protonate the resulting carboxylate and obtain the neutral carboxylic acid. masterorganicchemistry.com

The reactions described above all follow the general mechanism of nucleophilic acyl substitution. This process typically occurs in two steps:

Nucleophilic Attack: The nucleophile (e.g., alcohol, amine, carboxylate, or hydroxide) attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion, which is an excellent leaving group, is expelled. libretexts.orgmasterorganicchemistry.com

Reactivity of the Chloromethyl Moiety

The chloromethyl group at the 5-position of the furan (B31954) ring also serves as a reactive handle for further chemical modifications, primarily through nucleophilic substitution reactions. However, its reactivity is influenced by the nature of the substituent at the 2-position of the furan ring.

Research has shown that the chloromethyl group in ethyl 5-(chloromethyl)furan-2-carboxylate exhibits enhanced stability compared to that in 5-(chloromethyl)furfural (CMF). rsc.org While CMF readily undergoes substitution with ethanol at room temperature, the corresponding reaction with the ester requires much higher temperatures (150°C for 7 hours) to force the substitution and form ethyl 5-(ethoxymethyl)furan-2-carboxylate. rsc.org This suggests that the electron-withdrawing nature of the ester group deactivates the chloromethyl group towards nucleophilic attack compared to the aldehyde group in CMF.

Despite this reduced reactivity, the chloromethyl group can still participate in various transformations:

Nucleophilic Substitution: It can react with nucleophiles under more forcing conditions. For instance, it can be substituted by a carboxylate anion (as a triethylammonium (B8662869) salt) to form diesters. researchgate.net

Hydrogenolysis: The C-Cl bond can be cleaved via hydrogenolysis. For example, the reaction of ethyl 5-(chloromethyl)furan-2-carboxylate with hydrogen gas over a palladium on carbon (Pd/C) catalyst leads to the formation of ethyl 5-methylfuroate. rsc.org

Friedel-Crafts Reactions: The chloromethyl group can act as an electrophile in Friedel-Crafts reactions. For instance, reaction with mesitylene (B46885) in the presence of aluminum chloride results in the formation of the corresponding arylated product. rsc.org

The ability to selectively react at either the acyl chloride or the chloromethyl group, or to perform sequential reactions at both sites, underscores the synthetic potential of this compound as a building block for complex furan-based molecules.

Nucleophilic Displacement Reactions at the Chloromethyl Group

The chloromethyl group in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This reactivity is attributed to the electron-withdrawing nature of the substituents on the furan ring, which enhances the electrophilicity of the chloromethyl carbon.

Nucleophiles such as amines, thiols, and alkoxides can readily displace the chlorine atom. For instance, reaction with benzylamine at 50°C leads to the corresponding N-substituted product in high yield. rsc.org Similarly, Friedel-Crafts acylation with mesitylene in the presence of aluminum chloride results in the formation of a new carbon-carbon bond. rsc.org

It is noteworthy that the reactivity of the chloromethyl group can be modulated by the reaction conditions. While the chlorine is readily substituted by ethanol at room temperature, more forcing conditions, such as heating above 100°C, are required to displace it in the corresponding ester derivative, ethyl 5-(chloromethyl)furan-2-carboxylate. researchgate.net This difference in reactivity highlights the influence of the adjacent functional group on the substitution reaction.

A three-step process for the synthesis of diesters from 5-(chloromethyl)furfural (CMF) illustrates the selective reactivity of the chloromethyl group. researchgate.net After oxidation of the aldehyde to a carbonyl chloride and subsequent esterification, the chloromethyl group is reacted with the triethylammonium salt of a carboxylic acid via nucleophilic substitution. researchgate.net

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Ethanol | 150°C, 7 h | Ethyl 5-(ethoxymethyl)furan-2-carboxylate | 96 |

| Benzylamine | 50°C, 24 h | Ethyl 5-((benzylamino)methyl)furan-2-carboxylate | 82 |

| Mesitylene | AlCl₃, 24 h | Ethyl 5-(2,4,6-trimethylbenzyl)furan-2-carboxylate | 95 |

Table 1: Examples of Nucleophilic Displacement Reactions with Ethyl 5-(chloromethyl)furan-2-carboxylate. rsc.org

Hydrogenolysis for the Derivatization to Methyl Furan Compounds

A key transformation of this compound derivatives is the hydrogenolysis of the carbon-chlorine bond to yield the corresponding 5-methylfuran compounds. This reaction is typically carried out using catalytic hydrogenation.

For example, the hydrogenolysis of ethyl 5-(chloromethyl)furan-2-carboxylate over a palladium on carbon (Pd/C) catalyst affords ethyl 5-methylfuroate in good yield. rsc.org These 5-methylfuroate esters are of commercial interest as novel motor fuel oxygenates, valued for their properties such as reducing particulate emissions and improving cold-flow properties in biodiesel blends. rsc.org

| Substrate | Conditions | Product | Yield (%) |

| Ethyl 5-(chloromethyl)furan-2-carboxylate | H₂, Pd/C, 2.5 h | Ethyl 5-methylfuroate | 86 |

Table 2: Hydrogenolysis of Ethyl 5-(chloromethyl)furan-2-carboxylate. rsc.org

Furylogous Reactivity and Carbon Nucleophile Generation

The concept of "furylogous reactivity" describes the ability of the furan ring to transmit electronic effects, enabling reactions at positions remote from the initial site of reactivity. This principle has been exploited to generate carbon nucleophiles from derivatives of this compound. escholarship.orgescholarship.org

Esters derived from 5-(chloromethyl)furan-2-carboxylic acid, such as ethyl 5-(chloromethyl)furan-2-carboxylate, can be deprotonated to form furylogous enolates. escholarship.orgescholarship.org These enolates are stabilized by the delocalization of the negative charge through the furan ring. They can then be reacted with various electrophiles.

For instance, the furylogous enolate generated from ethyl 5-(chloromethyl)furan-2-carboxylate can be quenched with carbon dioxide to produce a 5-(carboxymethyl)furan-2-carboxylate or with a proton source to yield a 5-methylfuran derivative. researchgate.net

Derivatives of this compound, specifically the corresponding esters, can participate in Reformatsky-type reactions. escholarship.orgescholarship.org In these reactions, an organozinc reagent is formed from the chloromethyl group, which then acts as a nucleophile. escholarship.org

These reactions have been shown to proceed in high yields, providing access to carbonyl addition products. escholarship.orgescholarship.org For example, the Reformatsky reaction of ethyl 5-(chloromethyl)furan-2-carboxylate with aldehydes and ketones can be used to synthesize a range of substituted furan derivatives. The use of diiodosamarium has been shown to be effective in promoting these couplings, even with sterically hindered ketones. nih.gov

Electrochemical methods offer an alternative approach to generating nucleophilic species from this compound derivatives. The two-electron electrochemical reduction of ethyl 5-(chloromethyl)furan-2-carboxylate in an undivided cell leads to the formation of the corresponding furylogous enolate anion. researchgate.net This method avoids the use of chemical reducing agents and allows for the subsequent reaction of the enolate with electrophiles in a controlled manner. researchgate.net

This electrochemical approach has been successfully employed for the carboxylation of the enolate with carbon dioxide and its protonation to the methyl furan derivative. researchgate.net

Furan Ring Reactivity Considerations in Complex Transformations

While the functional groups attached to the furan ring are the primary sites of reactivity, the furan ring itself can participate in reactions, particularly under certain conditions. The oxidation of the furan ring, for example, can lead to the formation of reactive intermediates such as epoxides or cis-enediones. nih.gov The nature of the substituents on the furan ring influences which intermediate is formed. nih.gov

In the context of complex transformations involving this compound, it is important to consider the stability of the furan ring. The electron-withdrawing nature of the carbonyl chloride and chloromethyl groups can influence the susceptibility of the ring to oxidation or other transformations.

Furthermore, in reactions involving strong nucleophiles, the possibility of addition to the furan ring itself, rather than just at the chloromethyl group, should be considered. This is exemplified by the reaction of 2-(chloromethyl)furan (B1296002) with potassium cyanide in protic solvents, where addition occurs at the 5-position of the furan ring. stackexchange.com This highlights the potential for unexpected reactivity pathways in complex synthetic sequences.

Electrophilic Aromatic Substitution Patterns in Derived Systems

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The furan ring, a five-membered heterocycle, is characteristically electron-rich and thus significantly more reactive towards electrophiles than benzene. quora.comlibretexts.org In an unsubstituted furan molecule, the electron density is highest at the C2 and C5 positions (the carbons adjacent to the oxygen atom), making these the preferred sites for electrophilic attack. quora.com This preference is due to the superior resonance stabilization of the carbocation intermediate formed during the reaction. quora.com

Systems derived from this compound, such as the corresponding esters or amides, present a more complex scenario for electrophilic substitution. In these 2,5-disubstituted furans, the primary sites for substitution (C2 and C5) are already occupied. Consequently, any further electrophilic attack must occur at the C3 or C4 positions of the furan ring.

The regiochemical outcome of such reactions is dictated by the electronic properties of the substituents at the C2 and C5 positions.

C2-Substituent : The carbonyl chloride group is typically converted into derivatives like esters (–COOR) or amides (–CONR₂). These acyl-type groups are potent electron-withdrawing groups (EWGs) due to both induction and resonance. They deactivate the aromatic ring, making it less nucleophilic and therefore less reactive in EAS reactions. uci.eduwikipedia.org

C5-Substituent : The chloromethyl group (–CH₂Cl) is generally considered a weak deactivating group. Its influence stems primarily from the inductive electron-withdrawing effect of the electronegative chlorine atom.

The combined presence of two deactivating groups significantly reduces the reactivity of the furan ring towards electrophiles, likely requiring more forcing conditions than those used for simple furans. The directing influence of these groups determines whether an incoming electrophile will attack the C3 or C4 position. Generally, electron-withdrawing groups direct incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated. wikipedia.orgyoutube.com

In this specific substitution pattern:

The strong deactivating group at C2 (e.g., –COOR) deactivates the adjacent C3 position (ortho) more than the C4 position (meta).

The weak deactivating group at C5 (–CH₂Cl) deactivates the adjacent C4 position (ortho) more than the C3 position (meta).

Since the acyl group at C2 has a much stronger deactivating effect than the chloromethyl group at C5, its influence is expected to dominate the regioselectivity. Therefore, electrophilic attack is predicted to preferentially occur at the C4 position , which is meta to the strongly deactivating C2-substituent and ortho to the weakly deactivating C5-substituent.

The following table summarizes the expected outcomes for common electrophilic aromatic substitution reactions on a representative derived system, ethyl 5-(chloromethyl)furan-2-carboxylate.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on Ethyl 5-(chloromethyl)furan-2-carboxylate

| Reaction | Electrophile (E⁺) | Predicted Major Product | Remarks |

|---|---|---|---|

| Nitration | NO₂⁺ | Ethyl 4-nitro-5-(chloromethyl)furan-2-carboxylate | The furan ring is strongly deactivated, requiring harsh reaction conditions which may risk ring degradation. |

| Halogenation | Br⁺, Cl⁺ | Ethyl 4-halo-5-(chloromethyl)furan-2-carboxylate | Reaction proceeds under milder conditions than nitration but is still slower than for activated furans. |

| Sulfonation | SO₃ | Ethyl 4-sulfo-5-(chloromethyl)furan-2-carboxylate | Sulfonation is often reversible and may require specific conditions to favor the C4 product. |

| Friedel-Crafts Acylation | RCO⁺ | Ethyl 4-acyl-5-(chloromethyl)furan-2-carboxylate | This reaction is generally unsuccessful on strongly deactivated rings like this one. uci.edu |

| Friedel-Crafts Alkylation | R⁺ | Ethyl 4-alkyl-5-(chloromethyl)furan-2-carboxylate | Similar to acylation, this reaction is unlikely to proceed due to the deactivated nature of the substrate. uci.edu |

Advanced Applications in Organic Synthesis and Materials Science

Synthesis of Value-Added Furanic Derivatives

5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) is a highly versatile intermediate, primarily because it possesses two distinct reactive sites: a highly reactive acyl chloride group and a chloromethyl group. This dual functionality allows for sequential and selective reactions, making it a valuable precursor for a wide array of furanic compounds. A significant advantage is its direct synthesis from CMF, a biomass-derived aldehyde, through oxidation using reagents like tert-butyl hypochlorite (B82951). rsc.orgrsc.orgdntb.gov.ua This conversion is efficient, often proceeding in a single step with high yields. rsc.orgdntb.gov.ua

Precursors to Furoate Ester Biofuels

The quest for renewable energy sources has identified certain furoate esters as promising biofuels and fuel additives. This compound is an important precursor in the synthesis of these molecules. rsc.orgresearchgate.net The acyl chloride function of CMFCC reacts readily with various alcohols under mild conditions to form the corresponding 5-(chloromethyl)furan-2-carboxylate esters. researchgate.net

A subsequent chemical modification, typically hydrogenolysis, can be employed to replace the chlorine atom with a hydrogen atom, yielding 5-methylfuroate esters. rsc.org For instance, the reaction of CMFCC with ethanol (B145695) produces ethyl 5-(chloromethyl)furan-2-carboxylate, which can then be converted to ethyl 5-methylfuroate. rsc.org This specific ester and its relatives are being commercialized as novel motor fuel oxygenates, highlighting a direct pathway from a CMFCC intermediate to a commercial biofuel component. rsc.org

Another class of potential biofuels, 5-(alkoxymethyl)furan-2-carboxylate esters, can also be synthesized from CMFCC. This is achieved by reacting the initial 5-(chloromethyl)furoate ester with an alcohol under more forcing conditions, leading to the substitution of the chloromethyl group. rsc.org The stability of these compounds suggests their potential application as biofuels. rsc.org

| Reactant | Reagent(s) | Product | Significance |

|---|---|---|---|

| This compound (CMFCC) | Ethanol | Ethyl 5-(chloromethyl)furan-2-carboxylate | Intermediate for biofuels rsc.orgresearchgate.net |

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Hydrogenolysis | Ethyl 5-methylfuroate | Motor fuel oxygenate rsc.org |

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Alcohol (forcing conditions) | 5-(Alkoxymethyl)furan-2-carboxylate esters | Potential biofuels rsc.org |

Building Blocks for Biobased Polymer Monomers (e.g., Polyethylene (B3416737) Furanoate Precursors)

This compound is instrumental in the synthesis of monomers for biobased polymers, most notably polyethylene furanoate (PEF). PEF is a renewable alternative to the petroleum-derived polymer polyethylene terephthalate (B1205515) (PET), offering superior properties such as enhanced gas barrier performance. rsc.org The key monomer for PEF is 2,5-furandicarboxylic acid (FDCA). rsc.orgmdpi.com

CMFCC provides a pathway to FDCA and its derivatives. The precursor to CMFCC, 5-(chloromethyl)furfural (CMF), can be converted to 2,5-diformylfuran (DFF). researchgate.net This DFF can then be oxidized directly to furan-2,5-dicarbonyl chloride (FDCC), the diacid chloride of FDCA. rsc.orgresearchgate.net FDCC is a highly valuable monomer itself, as it is readily soluble in common organic solvents, unlike FDCA, making it more practical for polymerization processes. researchgate.net The direct conversion of CMF-derived aldehydes to these acid chlorides using reagents like tert-butyl hypochlorite represents a streamlined approach to producing polymer precursors from biomass. rsc.orgrsc.org

| Starting Material | Intermediate | Key Monomer Product | Target Polymer |

|---|---|---|---|

| 5-(Chloromethyl)furfural (CMF) | 2,5-Diformylfuran (DFF) | Furan-2,5-dicarbonyl chloride (FDCC) | Polyethylene Furanoate (PEF) rsc.orgresearchgate.net |

| This compound (CMFCC) | Derivatives of FDCA | 2,5-Furandicarboxylic acid (FDCA) | Polyethylene Furanoate (PEF) rsc.orgresearchgate.net |

Routes to Specialized Chemical Intermediates and Additives

The unique structure of CMFCC allows for its conversion into a variety of specialized chemical intermediates. Molecules derived from CMF, the parent compound of CMFCC, are valuable as precursors for pharmaceuticals, food additives, and fragrance molecules. google.com

For example, the conversion of CMFCC to 5-methyl-2-furoic acid and its derivatives opens up pathways to complex organic molecules. google.com Furthermore, CMFCC can be used to synthesize 5-(alkoxymethyl)furan-2-carboxylic acid esters, a class of molecules that are not widely reported in chemical literature, indicating their status as specialized compounds. rsc.org The reaction of CMFCC with ethylene (B1197577) glycol, for instance, produces ethane-1,2-diyl bis(5-(chloromethyl)furan-2-carboxylate), a difunctional molecule with potential for further chemical elaboration. escholarship.org

Role in Complex Molecular Architecture Construction

The reactivity of CMFCC makes it a valuable tool for chemists aiming to construct complex molecules from renewable starting materials. Its ability to participate in multi-step synthetic sequences and to be functionalized into novel materials underscores its importance.

Integration into Multi-Component Synthesis Strategies

CMFCC is well-suited for multi-component synthesis strategies where multiple bonds are formed in a single operation, increasing efficiency. Research has demonstrated a three-step, one-pot process that begins with the selective oxidation of CMF to CMFCC. researchgate.net In the same reaction vessel, the resulting CMFCC is reacted with an alcohol to form the monoester. Subsequently, the chloromethyl group is reacted with the triethylammonium (B8662869) salt of a carboxylic acid via nucleophilic substitution to create a diester. researchgate.net

Furthermore, derivatives of CMFCC, such as 5-(chloromethyl)furoate esters, can be used to generate carbon nucleophiles. escholarship.org These nucleophiles can then participate in classic carbon-carbon bond-forming reactions like the Reformatsky reaction, reacting with carbonyl compounds to build more complex molecular frameworks. escholarship.orgresearchgate.net This reactivity expands the synthetic utility of the furanic platform, moving beyond simple derivatization to the construction of intricate molecular architectures. researchgate.net

Derivatization for Advanced Functional Materials (e.g., Renewable Dyes)

A compelling application of the chemistry enabled by CMFCC precursors is the development of advanced functional materials, such as renewable dyes. escholarship.org By leveraging the reactivity of CMF-derived nucleophiles, researchers have successfully synthesized biobased colorants. escholarship.org

The strategy involves creating furylogous malonate esters from CMFCC-derived intermediates. These esters can then undergo Knoevenagel condensation reactions with various aromatic aldehydes. escholarship.org This approach has yielded a spectrum of synthetic dyes ranging in color from yellow to red, demonstrating a tangible outcome of this chemical pathway. escholarship.org This application highlights the potential to create new sustainable products, such as biobased dyes, by exploring the rich and varied reactivity of CMF-derived platform molecules. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield |

|---|---|---|---|---|

| Furylogous malonate ester (from CMFCC derivative) | Aromatic Aldehyde | Knoevenagel Condensation | Biobased Dye (Yellow to Red) | Moderate to Excellent escholarship.org |

Catalytic Transformations Involving this compound

Conversion to 2,5-Dimethylfuran (B142691) and Other Biofuels

The catalytic conversion of this compound to the high-performance biofuel, 2,5-dimethylfuran (DMF), represents a significant pathway in the valorization of biomass. While direct, single-step catalytic conversion of CMFCC to DMF is not extensively documented, the transformation can be understood through the well-established catalytic routes for the conversion of the related and readily accessible precursor, 5-(chloromethyl)furfural (CMF). encyclopedia.pub CMFCC itself is synthesized from CMF, making the catalytic systems for CMF conversion highly relevant. rsc.orgrsc.org

The conversion of CMF to DMF typically involves a series of hydrogenation and hydrogenolysis reactions. These processes target the reduction of the aldehyde group and the hydrogenolysis of the carbon-chlorine bond to form the two methyl groups of DMF. A variety of heterogeneous catalysts have been shown to be effective for these transformations.

Catalytic Systems and Reaction Pathways:

The transformation of furanic compounds to DMF often employs noble metal catalysts such as Palladium (Pd) and Ruthenium (Ru) supported on carbon. encyclopedia.pub For instance, the hydrogenation of CMF to 5-methylfurfural (B50972) (5-MF) can be achieved with high yield using a Pd/C catalyst in a biphasic reaction system. escholarship.org The resulting 5-MF can then be further processed.

A plausible multi-step catalytic pathway from CMFCC to DMF would involve:

Reduction of the Carbonyl Chloride: The highly reactive carbonyl chloride group can be catalytically reduced to an aldehyde or a hydroxymethyl group.

Hydrogenolysis of the Chloromethyl Group: The C-Cl bond in the chloromethyl group is susceptible to hydrogenolysis, a reaction where a carbon-halogen bond is cleaved by hydrogen, to form a methyl group. This has been demonstrated in the conversion of ethyl 5-(chloromethyl)furan-2-carboxylate to ethyl 5-methylfuroate. rsc.org

Hydrogenolysis of the Oxygenated Functional Group: The resulting aldehyde or hydroxymethyl group at the 2-position of the furan (B31954) ring is then subjected to further hydrogenolysis to yield the second methyl group.

The table below summarizes catalysts and conditions reported for the conversion of the related compound 5-hydroxymethylfurfural (B1680220) (HMF) to DMF, which provides insight into the types of catalytic systems that could be adapted for CMFCC conversion.

Table 1: Catalytic Systems for the Conversion of HMF to DMF

| Catalyst | Hydrogen Source | Temperature (°C) | Pressure | Yield of DMF (%) | Reference |

|---|---|---|---|---|---|

| Pd/C/H₂SO₄ | Formic Acid | 120 | - | 95 | encyclopedia.pub |

| Ru/C | H₂ | - | - | 30 | encyclopedia.pub |

| Ni supported on Al₂O₃ | - | - | - | 91.5 | encyclopedia.pub |

| 5% Ru/C | Isopropanol | 190 | N₂ | >80 | mdpi.com |

The production of other furoate ester biofuels is also a significant application of CMFCC. The carbonyl chloride group readily reacts with alcohols to form esters. researchgate.net These resulting 5-(chloromethyl)furoic acid esters can then undergo hydrogenolysis of the C-Cl bond to produce 5-methylfuroate esters, which are being explored as novel motor fuel oxygenates. rsc.org

Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a fundamental tool for confirming the successful synthesis of 5-(chloromethyl)furan-2-carbonyl chloride. While it is used to determine reaction yield by integrating proton signals against an internal standard, detailed spectral data for the isolated compound is not always published due to its high reactivity. rsc.org Instead, characterization is often completed after converting the acyl chloride to a more stable ester derivative, such as ethyl 5-(chloromethyl)furan-2-carboxylate. rsc.org

The formation of CMFCC from its precursor, 5-(chloromethyl)furfural, can be monitored by ¹H NMR in solution. rsc.org The spectrum of CMFCC is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan (B31954) ring, and a singlet for the two protons of the chloromethyl group.

For illustrative purposes, the ¹H NMR spectral data for the stable derivative, ethyl 5-(chloromethyl)furan-2-carboxylate, formed by quenching CMFCC with ethanol (B145695), is well-documented. rsc.org

Table 1: ¹H NMR Data for Ethyl 5-(chloromethyl)furan-2-carboxylate in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.06 | d | 3.5 | Furan H3 |

| 6.44 | d | 3.5 | Furan H4 |

| 4.55 | s | -CH₂Cl | |

| 4.31 | q | 7.1 | -OCH₂CH₃ |

| 1.32 | t | 7.1 | -OCH₂CH₃ |

Data obtained from a 300 MHz spectrometer.

Similarly, ¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. For CMFCC, signals are expected for the carbonyl carbon, the four distinct furan ring carbons, and the chloromethyl carbon. The spectral data for its ethyl ester derivative provides insight into the approximate chemical shifts for the furan and chloromethyl carbons. rsc.org

Table 2: ¹³C NMR Data for Ethyl 5-(chloromethyl)furan-2-carboxylate in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 158.35 | C=O (Ester) |

| 153.96 | Furan C5 |

| 145.02 | Furan C2 |

| 118.54 | Furan C3 |

| 111.37 | Furan C4 |

| 61.10 | -OCH₂CH₃ |

| 36.68 | -CH₂Cl |

| 14.26 | -OCH₂CH₃ |

Data obtained from a 75 MHz spectrometer.

Currently, there is no published literature detailing the use of two-dimensional (2D) NMR techniques, such as COSY or HMQC/HSQC, for the structural elucidation of this compound. This is likely due to its nature as a reactive intermediate that is typically used immediately in subsequent reactions without undergoing exhaustive spectroscopic analysis. rsc.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

The key vibrational frequencies anticipated for CMFCC include:

C=O Stretch (Acyl Chloride): A strong absorption band is expected in the region of 1750-1815 cm⁻¹, which is characteristic of the carbonyl group in an acyl chloride.

Furan Ring C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds within the furan ring are expected around 1500-1600 cm⁻¹.

Furan Ring C-O-C Stretch: The stretching vibration of the ether linkage within the furan ring typically appears in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretching vibrations for both the chloromethyl and acyl chloride groups would likely appear in the 600-800 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₆H₄Cl₂O₂. From this, the theoretical monoisotopic mass can be calculated.

Table 3: Calculated Molecular Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂O₂ |

| Monoisotopic Mass | 177.95 g/mol |

While experimental mass spectra for CMFCC are not found in the surveyed literature, a predictable fragmentation pattern would involve the initial loss of a chlorine radical from the acyl chloride group, followed by the loss of carbon monoxide (decarbonylation) to form a furfuryl cation. Subsequent fragmentation of the furan ring or loss of the second chlorine atom would also be expected.

X-ray Crystallography for Solid-State Structure Determination

To date, no X-ray crystal structure for this compound has been reported in the scientific literature. The compound is described as an oil or is used in solution, which makes single crystal growth for X-ray diffraction challenging. rsc.org This lack of crystallographic data is common for reactive, non-crystalline intermediates. While crystal structures for numerous other furan derivatives have been determined, the definitive solid-state structure of CMFCC remains unelucidated. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the molecular structure, properties, and reactivity of this compound (CMFCC) at an atomic level. These theoretical methods complement experimental data and offer predictive insights that can guide synthetic efforts and the development of new applications. Due to the limited availability of direct computational studies on CMFCC, this section will draw parallels from and refer to studies on the structurally similar compound, 2-furoyl chloride (2FCL), to infer the probable characteristics of CMFCC.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and predict sites of reactivity.

A study on the related compound, 2-furoyl chloride (2FCL), using DFT at the B3LYP/6-31G** level of theory, provides a basis for understanding the electronic characteristics of CMFCC. core.ac.uk The primary difference between CMFCC and 2FCL is the presence of a chloromethyl group at the 5-position of the furan ring in CMFCC.

Molecular Geometry and Electronic Properties:

DFT calculations can determine the optimized molecular geometry, including bond lengths and angles. For 2FCL, these calculations have been performed and show good agreement with experimental data. core.ac.uk It is expected that the geometry of the furan ring and the carbonyl chloride group in CMFCC would be similar to that in 2FCL, with the addition of the tetrahedral chloromethyl group.

Table 1: Comparison of Calculated Atomic Charges for 2-Furoyl Chloride (2FCL) using NBO Analysis core.ac.uk

| Atom | Charge (e) |

| O1 | -0.42125 |

| C2 | 0.15180 |

| C3 | -0.23709 |

| C4 | -0.33839 |

| C5 | 0.15040 |

| C6 | 0.50332 |

Data obtained for 2-furoyl chloride using DFT (B3LYP/6-31G) calculations. The numbering corresponds to the standard IUPAC numbering for the furan ring, with C6 being the carbonyl carbon.

Natural Bond Orbital (NBO) analysis for 2FCL reveals the charge distribution across the molecule. core.ac.uk The carbonyl carbon (C6) carries a significant positive charge, making it a primary electrophilic site, which is characteristic of acyl chlorides. core.ac.ukyoutube.com The oxygen of the carbonyl group and the chlorine atom are, as expected, electron-rich. In CMFCC, the chloromethyl group would likely introduce further electronic effects, potentially influencing the reactivity of the furan ring and the carbonyl chloride moiety.

Reactivity Prediction:

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. nih.gov

For 2FCL, the HOMO and LUMO analysis indicates that the molecule has a significant energy gap, suggesting a stable but reactive compound. core.ac.uk The LUMO is expected to be localized around the carbonyl group, confirming its electrophilic nature. For CMFCC, the presence of the chloromethyl group, another reactive site, would likely result in a complex reactivity profile with multiple sites susceptible to nucleophilic attack. Theoretical studies on the acylation reactions of other aromatic compounds have utilized DFT to analyze the reaction mechanisms and regioselectivity, an approach that would be highly valuable for understanding the reactions of CMFCC. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The presence of single bonds in this compound allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule.

For furan derivatives with a carbonyl-containing substituent at the 2-position, such as 2-formylfuran, computational studies have shown the existence of two main planar conformers: O,O-cis and O,O-trans, referring to the relative orientation of the furan ring oxygen and the carbonyl oxygen. researchgate.net For 2-formylfuran, the trans conformer is predicted to be more stable. researchgate.net Similarly, for CMFCC, it is expected that there will be preferred orientations of the carbonyl chloride group relative to the furan ring.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectra (IR and Raman):

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. A detailed vibrational analysis has been performed for 2-furoyl chloride using DFT (B3LYP/6-31G**), which included the calculation of fundamental vibrational frequencies and their assignment based on potential energy distribution. core.ac.uk

Table 2: Selected Calculated Vibrational Frequencies for 2-Furoyl Chloride (2FCL) core.ac.uk

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O stretching |

| ~1570 | C=C stretching (furan ring) |

| ~1250 | C-O-C stretching (furan ring) |

| ~880 | C-Cl stretching |

Approximate values based on the detailed analysis of 2FCL. These provide a reference for the expected vibrational modes in CMFCC.

The calculated vibrational spectrum for 2FCL shows characteristic peaks for the carbonyl stretch, furan ring vibrations, and the carbon-chlorine stretch. core.ac.uk For CMFCC, additional vibrational modes corresponding to the chloromethyl group would be present. The prediction of these spectra via quantum chemical calculations would be a valuable tool for the characterization of CMFCC and its reaction products.

NMR Spectra:

DFT calculations are also widely used to predict NMR chemical shifts (¹H and ¹³C). acs.orgglobalresearchonline.net Such predictions can be highly accurate and are invaluable for structural elucidation, especially for complex molecules. For furan and its derivatives, DFT methods have been successfully applied to calculate ¹H and ¹³C NMR chemical shifts, showing good correlation with experimental data. acs.orgglobalresearchonline.net

A theoretical prediction of the NMR spectra of CMFCC would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. This would provide theoretical chemical shift values for the furan ring protons and carbons, as well as for the chloromethyl and carbonyl carbons, aiding in the definitive assignment of the experimental NMR spectrum.

Purity Assessment and Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the purification and analysis of 5-(Chloromethyl)furan-2-carbonyl chloride and its derivatives. The choice of technique depends on the scale and objective, from bulk purification to sensitive quantitative analysis.

Column chromatography is a principal method for the purification of derivatives synthesized from this compound. Due to the high reactivity of the acid chloride functional group, it is often converted immediately into a more stable ester after its synthesis. rsc.org Column chromatography is then employed to separate the resulting ester from any unreacted starting materials or by-products.

For instance, after the synthesis of ethyl 5-(chloromethyl)furan-2-carboxylate from the crude this compound, the product is purified using silica (B1680970) gel column chromatography. rsc.org This process effectively isolates the desired ester, yielding a colorless oil. rsc.org The selection of the mobile phase is critical for achieving optimal separation.

Table 1: Column Chromatography Parameters for Purification of 5-(Chloromethyl)furan-2-carboxylate Esters

| Parameter | Details | Source |

| Stationary Phase | Silica gel (60-120 mesh) | researchgate.net |

| Mobile Phase (Eluent) | Petroleum ether/Ethyl acetate | researchgate.net |

| Mobile Phase (Eluent) | Dichloromethane (B109758)/Hexane (1:1 to 3:1 gradient) | rsc.org |

| Product Isolated | Ethyl 5-(chloromethyl)furan-2-carboxylate | rsc.orgresearchgate.net |

| Product Appearance | Colorless oil | rsc.org |

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions involving the synthesis of precursors to this compound. A key example is its use in tracking the oxidation of 5-chloromethylfurfural (B124360) (CMF) to 5-chloromethyl-2-furoic acid (CMFA), the direct precursor to the title compound. chemicalbook.com

By spotting the reaction mixture on a TLC plate at various intervals, chemists can visually assess the consumption of the starting material and the formation of the product. chemicalbook.com This allows for the timely quenching of the reaction upon completion, preventing the formation of unwanted by-products. chemicalbook.com

Table 2: TLC Parameters for Monitoring CMFA Synthesis

| Parameter | Details | Source |

| Stationary Phase | Silica gel plate | chemicalbook.com |

| Mobile Phase (Developer) | 15% CH₃OH / 5% CHCl₃ / 0.1% HCO₂H | chemicalbook.com |

| Visualization | UV light | chemicalbook.com |

| Observation | Clean conversion of CMF to CMFA | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantitative analysis of furan-based compounds due to its sensitivity and reproducibility. While the direct analysis of the highly reactive this compound can be challenging, HPLC methods are well-established for its precursors and derivatives, such as 5-(hydroxymethyl)furfural (HMF) and 2,5-furandicarboxylic acid (FDCA). researchgate.net

These methods typically utilize a reverse-phase column and a mobile phase consisting of an aqueous acid solution and an organic modifier like methanol. researchgate.net The quantitative data obtained from HPLC is crucial for determining reaction yields and assessing the purity of the final products.

Table 3: Example HPLC Conditions for Analysis of Related Furan (B31954) Compounds

| Parameter | Details | Source |

| Analytes | 5-(hydroxymethyl)furfural (HMF), 2,5-furandicarboxylic acid (FDCA) | researchgate.net |

| Mobile Phase | 60% 0.06N H₂SO₄ and 40% Methanol | researchgate.net |

| Detection | UV Detector | researchgate.net |

| Retention Time (HMF) | ~3.8 minutes | researchgate.net |

| Retention Time (FDCA) | ~5.2 minutes | researchgate.net |

Strategies for Impurity Identification and Quantification

The synthesis of this compound can be accompanied by the formation of various impurities. These can originate from the starting materials or from side reactions occurring during the conversion process. For example, the precursor 5-(chloromethyl)furfural (CMF), when produced from cellulosic materials, may contain by-products such as 2-(2-hydroxyacetyl)furan, 5-(hydroxymethyl)furfural, and levulinic acid. google.com

During the synthesis of the target compound, incomplete reactions may leave residual CMF, while exposure to moisture can lead to the hydrolysis of the acid chloride to form 5-chloromethyl-2-furoic acid (CMFA). chemicalbook.com

The identification and quantification of these impurities are critical for quality control.

Identification: Techniques like Thin-Layer Chromatography (TLC) can be used for the rapid qualitative detection of impurities, such as identifying trace amounts of 5-hydroxymethylfuroic acid as a side product. chemicalbook.com

Quantification: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantification. The yield of this compound can be accurately determined by ¹H NMR peak integration against a known amount of an internal standard, such as 1,4-dioxane. rsc.org This method provides a direct measure of the concentration of the target compound in the crude reaction mixture. rsc.org

Q & A

Basic Research Question

- NMR Spectroscopy : In situ ¹H/¹³C NMR tracks reaction progress and confirms structural integrity .

- Mass Spectrometry : High-resolution MS validates molecular weight and detects impurities (e.g., residual CMF or over-chlorinated byproducts) .

Advanced Research Consideration

The compound’s moisture sensitivity complicates isolation-based analyses. Alternative approaches include derivatizing the acid chloride to stable analogs (e.g., methyl esters) for GC-MS or HPLC quantification . X-ray crystallography of co-crystals with stabilizing agents (e.g., DMAP) can resolve structural ambiguities .

How does this compound contribute to sustainable polymer chemistry?

Basic Research Question

It serves as a precursor for furan-based polyesters and polyamides. For example, coupling with diols via interfacial polymerization produces materials with tunable thermal properties .

Advanced Research Consideration

Challenges include mitigating side reactions during polymerization (e.g., crosslinking via the chloromethyl group). Recent work explores catalytic systems (e.g., Pd-mediated coupling) to improve regioselectivity and molecular weight control .

What safety protocols are critical when handling this compound?

Basic Research Question

- Moisture Avoidance : Use anhydrous solvents and inert atmospheres to prevent hydrolysis to carboxylic acids .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields are mandatory due to corrosive and lachrymatory properties .

Advanced Research Consideration

Thermal stability studies (e.g., DSC/TGA) reveal decomposition risks above 80°C, necessitating controlled reaction temperatures . Spill neutralization protocols using sodium bicarbonate or sand are recommended to avoid exothermic reactions .

How do conflicting data on reaction yields and byproducts inform experimental design?

Advanced Research Question

Discrepancies in yields (e.g., 85% in vs. 99% in for analogous compounds) highlight the need for standardized reporting. Factors to address:

- Analytical Calibration : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .

- Byproduct Identification : LC-MS or IR spectroscopy can detect chlorinated side products (e.g., furan-2,5-dicarbonyl chloride) .

What role does this compound play in green chemistry initiatives?

Advanced Research Question

As a biomass-derived intermediate, it aligns with circular economy goals. Life-cycle assessments (LCAs) of its synthesis from CMF show lower carbon footprints compared to petroleum-based analogs . However, challenges remain in scaling up CMF production sustainably .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.